Daunorubicinol

Cardiotoxicity Pharmacology Metabolism

Daunorubicinol (CAS 28008-55-1) is the principal 13-dihydroxy metabolite of daunorubicin, formed via carbonyl and aldo-keto reductases. Its unique prolonged tissue half-life and direct cardiac protein interactions make it irreplaceable for mechanistic cardiotoxicity research, metabolic pathway analysis of CBR/AKR enzymes, and as a reference standard in HPLC/LC-MS/MS method validation for anthracycline quantification in plasma, urine, and tissue samples. No other metabolite or parent drug can substitute for its specific pharmacokinetic and pharmacodynamic behavior in these assays.

Molecular Formula C27H31NO10
Molecular Weight 529.5 g/mol
CAS No. 28008-55-1
Cat. No. B1669839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaunorubicinol
CAS28008-55-1
Synonyms13-dihydrodaunorubicin
daunomycinol
daunorubicinol
daunorubicinol hydrochloride
dihydrodaunomycin
duborimycin
leukaemomycin D
Molecular FormulaC27H31NO10
Molecular Weight529.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O
InChIInChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11-,14-,16-,17-,22+,27-/m0/s1
InChIKeyHJEZFVLKJYFNQW-PRFXOSGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Daunorubicinol (CAS 28008-55-1) for Scientific & Industrial Research Procurement


Daunorubicinol (CAS 28008-55-1) is the primary 13-dihydroxy metabolite of the anthracycline chemotherapeutic agent daunorubicin, formed via reduction by carbonyl reductases (CBR) and aldo-keto reductases (AKR) [1]. As a key analytical reference standard and research compound, its role is central to investigations into anthracycline metabolism, pharmacokinetics, and mechanisms of cardiotoxicity [2]. The compound is distinct from its parent drug, exhibiting a prolonged elimination half-life in plasma and tissues and possessing its own antineoplastic activity [3][4].

Daunorubicinol (CAS 28008-55-1): Why Closely Related Analogs Cannot Be Interchanged


In-class substitution is not scientifically valid for compounds like Daunorubicinol due to its unique role as a specific metabolite. While structurally similar to the parent drug daunorubicin and related to the metabolite doxorubicinol, Daunorubicinol's distinct pharmacokinetic and pharmacodynamic profile—including a longer tissue half-life and unique interactions with cardiac proteins—precludes any assumption of functional equivalence [1]. Its quantifiable behavior in experimental models differs significantly from that of its parent compound and other anthracycline metabolites, underscoring the necessity for its specific use as an analytical standard and a target of research [2][3].

Quantitative Evidence Guide for Daunorubicinol (CAS 28008-55-1) Scientific Selection


Comparative Cardiotoxicity: Daunorubicinol vs. Daunorubicin and Doxorubicinol

In vitro studies show Daunorubicinol is 6-fold more cardiotoxic than its parent drug, daunorubicin. This finding, along with data showing doxorubicinol is twice as cardiotoxic as doxorubicin, places the relative cardiotoxic potency of these metabolites in context [1]. However, subsequent in vivo and ex vivo studies challenge this view, showing that Daunorubicinol alone does not induce the same level of cardiac dysfunction as Daunorubicin, suggesting that the parent drug is the primary driver of acute cardiotoxicity in some models [2].

Cardiotoxicity Pharmacology Metabolism

Comparative Pharmacokinetics: Daunorubicinol vs. Daunorubicin in Rat Tissues

Following IV administration of 5 mg/kg Daunorubicin in rats, the metabolite Daunorubicinol achieved a peak concentration of 36 ng/mL in plasma, compared to 133 ng/mL for the parent drug. However, Daunorubicinol had a significantly longer elimination half-life in plasma (23.1 h vs 14.5 h) and heart (38.5 h vs 19.3 h). Consequently, the total drug exposure (AUC) was higher for Daunorubicinol, with AUC ratios of 1.9 in plasma and 1.7 in heart [1].

Pharmacokinetics Tissue Distribution Metabolism

Comparative Pharmacodynamics: SR Calcium Release Inhibition vs. Daunorubicin

Daunorubicinol is a more potent inhibitor of calcium release from the sarcoplasmic reticulum (SR) than its parent drug. In canine SR vesicle assays, the IC50 for inhibiting caffeine-induced Ca2+ release was 0.6 μM for Daunorubicinol and 1.2 μM for Daunorubicin. Similarly, for spontaneous Ca2+ release, the IC50 was 1 μM for the metabolite and 3 μM for the parent drug [1].

Pharmacodynamics Cardiotoxicity Calcium Signaling

Analytical Purity and Stability for Research and Reference Standard Use

As a research and analytical standard, Daunorubicinol is commercially available with a purity of >98% (HPLC), with some suppliers offering purities of 99% (HPLC) [1]. Its isotopic analog, [13C,2H3]-Daunorubicinol, offers a stability of ≥1 year, making it suitable for long-term analytical studies . This level of purity is essential for use as a reliable reference material in quantitative analytical methods such as LC-MS/MS and HPLC, where the precise identification and quantification of this metabolite in biological samples are critical.

Analytical Chemistry Reference Standards Quality Control

Contrasting Roles in Cardiomyocyte Cytotoxicity: Daunorubicinol vs. Daunorubicin

A 2025 study using isolated rat neonatal cardiomyocytes found that while Daunorubicin induced concentration-dependent cytotoxicity, the toxicity of exogenously administered Daunorubicinol was significantly lower. This occurred despite the induction of similar levels of DNA damage by both compounds. The study concluded that Daunorubicin is the primary driver of acute cardiomyocyte cytotoxicity, challenging the notion of Daunorubicinol as a significant toxic reservoir in this model [1].

Cellular Toxicology Cardiomyocytes Metabolism

Validated Research and Industrial Applications for Daunorubicinol (CAS 28008-55-1)


Bioanalytical Method Development and Validation for Anthracycline Quantification

Daunorubicinol is an essential analytical reference standard for developing and validating methods, such as HPLC and LC-MS/MS, to quantify daunorubicin and its metabolites in plasma, urine, and tissue samples [1]. Its high purity and known properties are critical for establishing limits of detection and quantification in pharmacokinetic and therapeutic drug monitoring studies [2].

Investigating Mechanisms of Anthracycline-Induced Cardiotoxicity

This compound is a key reagent for studies focused on cardiac toxicity. It is used to compare its direct effects on cardiomyocytes and cardiac function against those of its parent drug, daunorubicin [3][4]. Research applications include assessing its impact on sarcoplasmic reticulum calcium release, DNA damage in heart cells, and the efficacy of cardioprotective agents like dexrazoxane [5].

Pharmacokinetic and Drug Metabolism Studies in Cancer Research

Daunorubicinol serves as a specific probe in metabolic studies to understand the activity of carbonyl reductases (CBR) and aldo-keto reductases (AKR) [6]. Its unique pharmacokinetic profile, including a longer tissue half-life than the parent drug, makes it a critical analyte for understanding the relationship between drug metabolism and clinical outcomes or toxicity [7].

Development and Evaluation of Drug Formulations and Delivery Systems

In the development of new anthracycline formulations, such as liposomal daunorubicin (e.g., DaunoXome), Daunorubicinol is used as a reference standard to assess the formulation's impact on drug metabolism and the resulting metabolite profile in both preclinical and clinical studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daunorubicinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.